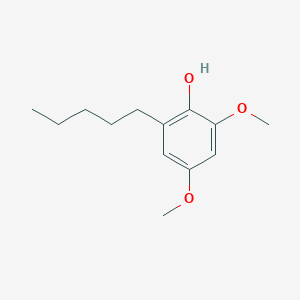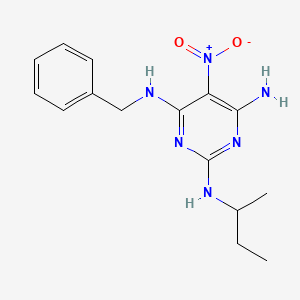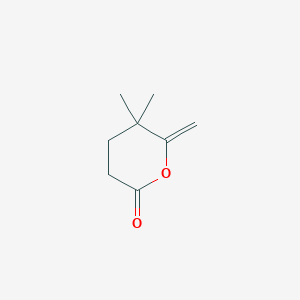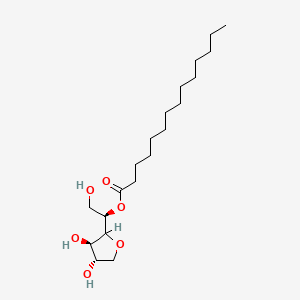
4,5-Dihydroxy-1-phenylimidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydroxy-1-phenylimidazolidin-2-one is a heterocyclic compound with significant importance in various fields of chemistry and biology. This compound is characterized by its imidazolidinone ring structure, which is substituted with hydroxyl groups at the 4 and 5 positions and a phenyl group at the 1 position. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 4,5-Dihydroxy-1-phenylimidazolidin-2-one involves the three-component condensation of 4-imino-1-phenylimidazolidin-2-one with aldehydes and Meldrum’s acid . This reaction typically proceeds under mild conditions and results in the formation of imidazo[4,5-b]pyridine-2,5(4H,6H)-diones, which can be further hydrolyzed to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve catalytic synthesis methods. Recent advances in catalytic synthesis have focused on the use of metal catalysis, organocatalysis, and carbonylation reactions to efficiently produce imidazolidin-2-one derivatives . These methods aim to improve yield, reduce reaction times, and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydroxy-1-phenylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The imidazolidinone ring can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions include carbonyl compounds from oxidation, amines from reduction, and substituted phenyl derivatives from substitution reactions .
Scientific Research Applications
4,5-Dihydroxy-1-phenylimidazolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-Dihydroxy-1-phenylimidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and imidazolidinone ring allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of inflammatory pathways, reduction of bacterial growth, and other therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Imino-1-phenylimidazolidin-2-one: A structural analog with similar biological activity.
5-Hydroxy-1-phenylimidazolidin-2-one: Another analog with anti-inflammatory properties.
Uniqueness
4,5-Dihydroxy-1-phenylimidazolidin-2-one is unique due to the presence of two hydroxyl groups, which enhance its reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
98953-19-6 |
|---|---|
Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
4,5-dihydroxy-1-phenylimidazolidin-2-one |
InChI |
InChI=1S/C9H10N2O3/c12-7-8(13)11(9(14)10-7)6-4-2-1-3-5-6/h1-5,7-8,12-13H,(H,10,14) |
InChI Key |
ODDHCBMEQHQYMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C(NC2=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-[1-(4-ethyl-5-oxotetrahydrofuran-2-yl)ethylidene]hydrazinecarboxamide](/img/structure/B14141547.png)



![(Z)-ethyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14141563.png)
![N'-[(1E,2E)-2-(2,2-dimethyl-6-phenyl-4H-1,3-dioxin-4-ylidene)ethylidene]pyridine-4-carbohydrazide](/img/structure/B14141565.png)


![N'-[2-chloro-4-(1H-imidazol-5-yl)phenyl]-N-cyanomethanimidamide](/img/structure/B14141583.png)




![1-{[(2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-benzothiazol-6-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B14141619.png)
